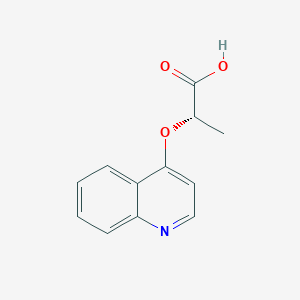

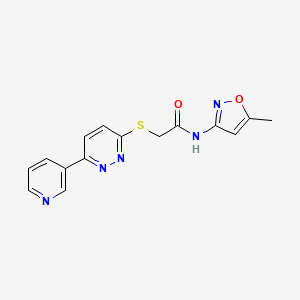

N'-(4,6-二氟-1,3-苯并噻唑-2-基)-2-甲氧基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide involves multiple steps and can be quite complex. For instance, the synthesis of a similar compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a multi-step process that resulted in a 1% overall chemical yield . This process included a desmethylation step to produce a precursor for radiolabeling, which was then used to prepare the target tracer with a radiochemical yield of 40-50% . Such detailed synthetic routes are crucial for the development of new pharmaceutical agents, including potential PET imaging agents for cancer diagnosis.

Molecular Structure Analysis

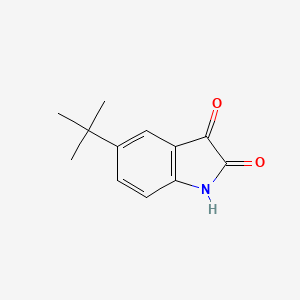

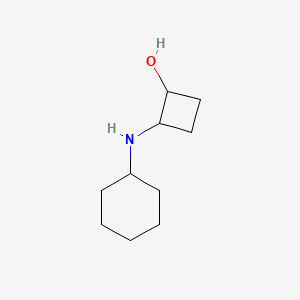

The molecular structure of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide is not directly discussed in the provided papers. However, the structure of related compounds, such as N-(substituted benzothiazol-2-yl)amides, has been designed and synthesized for specific biological activities . The presence of the benzothiazole moiety is significant as it is a common feature in compounds with diverse pharmacological properties. The substitution pattern on the benzothiazole ring, as well as the nature of the amide linkage, can greatly influence the biological activity of these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include EDC coupling reactions, which are commonly used to form amide bonds between carboxylic acids and amines . This method was employed to create a series of N-(substituted benzothiazol-2-yl)amide derivatives with potential anticonvulsant and neuroprotective effects . The reactivity of the benzothiazole and the amide functional groups is central to the chemical behavior of these compounds, and their manipulation through various chemical reactions enables the creation of molecules with desired properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide are not explicitly provided, the properties of structurally similar compounds can offer some insights. For example, the compound N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide showed significant anticonvulsant activity and neuroprotective effects, which suggests that the physical and chemical properties of these molecules are conducive to crossing the blood-brain barrier and interacting with biological targets . The presence of methoxy and difluoro groups can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

科学研究应用

合成和医学应用

抗惊厥和神经保护作用:苯并噻唑衍生物已被合成并评估其抗惊厥和神经保护作用。一项研究重点研究了一种化合物,该化合物在降低丙二醛 (MDA) 和乳酸脱氢酶 (LDH) 水平方面显示出有希望的结果,表明具有神经保护特性的抗惊厥剂的潜力 (Hassan, Khan, & Amir, 2012).

拓扑异构酶 II 抑制活性:苯并噻唑化合物已被确认为有效的真核 DNA 拓扑异构酶 II 抑制剂,这是一种对 DNA 复制和细胞分裂至关重要的酶。这种作用表明它们在癌症治疗中具有潜在用途,某些衍生物在抑制活性方面优于标准参考药物 (Pınar 等人,2004).

材料科学应用

- 荧光探针:某些苯并噻唑衍生物已被开发为用于检测 pH 值和金属阳离子的荧光探针,显示出很高的灵敏度和选择性。该应用对于生物成像和环境监测至关重要,展示了苯并噻唑化合物在传感器技术中的多功能性 (Tanaka 等人,2001).

抗癌活性

- 合成和抗癌评估:苯并噻唑酰肼的合成及其抗癌活性的评估一直是研究的重点。这些化合物对各种癌细胞系表现出细胞毒性,表明它们作为化疗剂的潜力 (Osmaniye 等人,2018).

属性

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-22-11-5-3-2-4-9(11)14(21)19-20-15-18-13-10(17)6-8(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBOQNFHQWXAEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2552468.png)

![5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2552469.png)